molecular formula C21H18ClN3O5 B298982 Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Número de catálogo B298982
Peso molecular: 427.8 g/mol
Clave InChI: OPVSWHGRCRQCOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, also known as CEP, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of pyrrolopyrazoles and has been found to have potential applications in the field of drug discovery.

Mecanismo De Acción

Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate inhibits the activity of JNK and p38 MAPK by binding to the ATP-binding site of these enzymes. This leads to the inhibition of their kinase activity and subsequent downstream signaling pathways. The inhibition of these pathways has been found to have anti-inflammatory and anti-tumor effects.
Biochemical and physiological effects:
Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments is its specificity for JNK and p38 MAPK. This allows for the selective inhibition of these enzymes without affecting other signaling pathways. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability in in vivo experiments.

Direcciones Futuras

1. Further optimization of the synthesis method to improve the yield and purity of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate.
2. Investigation of the pharmacokinetics and pharmacodynamics of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in animal models.
3. Evaluation of the efficacy of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in the treatment of various diseases, such as cancer and inflammation.
4. Development of analogs of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate with improved pharmacological properties.
5. Investigation of the potential side effects of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate and its analogs.

Métodos De Síntesis

The synthesis of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves the reaction of 4-chlorobenzaldehyde, 2-methoxybenzaldehyde, and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a one-pot, three-component condensation reaction and leads to the formation of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate.

Aplicaciones Científicas De Investigación

Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to have potential applications in the field of drug discovery. It has been shown to inhibit the activity of certain enzymes, such as JNK and p38 MAPK, which are involved in the regulation of cell growth and apoptosis. Inhibition of these enzymes has been linked to the treatment of various diseases, such as cancer and inflammation.

Propiedades

Nombre del producto

Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Fórmula molecular

C21H18ClN3O5

Peso molecular

427.8 g/mol

Nombre IUPAC

ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C21H18ClN3O5/c1-3-30-19(27)17-16-18(26)25(14-6-4-5-7-15(14)29-2)20(28)21(16,24-23-17)12-8-10-13(22)11-9-12/h4-11,16,24H,3H2,1-2H3

Clave InChI

OPVSWHGRCRQCOW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl

SMILES canónico

CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.